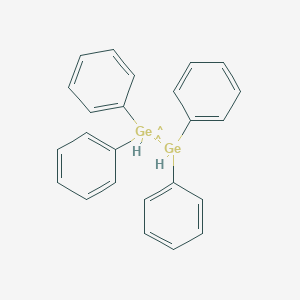

Hydrido-diphenyl-germanium

Description

Significance within Contemporary Organogermanium Chemistry

The importance of diphenylgermane (B155566) in modern organogermanium chemistry stems from its role as a building block for a wide array of functional materials and complex molecules. The presence of reactive Ge-H bonds makes it a valuable precursor in various synthetic applications. vulcanchem.com

Detailed Research Findings:

Precursor in Materials Science: Diphenylgermane is utilized in the synthesis of germanium-containing polymers and nanomaterials. It is a key component in hydrogermylation polymerization with diynes, catalyzed by palladium complexes, to produce germanene-divinyl polymers with potential applications in materials science. gmchemic.com Furthermore, it serves as a precursor for the growth of germanium nanowires and nanocrystals, which are investigated for use in advanced electronics and battery anodes. nih.gov The thermolysis of diphenylgermane in supercritical carbon dioxide has been shown to produce germanium nanocrystals with a mean diameter of 10.1 nm. nih.gov

Role in Catalysis and Synthesis: The compound is instrumental in forming transition metal complexes. For instance, it undergoes photochemical oxidative addition to ruthenium dihydride complexes, creating intermediates for new catalytic systems. york.ac.uk It also reacts with platinum complexes to generate both mononuclear and dinuclear species containing platinum-germanium (Pt-Ge) bonds, which are significant in studying the activation of element-hydrogen bonds. acs.org The Ge-H bonds enable hydrogermylation reactions, which offer unique regioselectivity compared to their silicon counterparts.

Semiconductor Applications: In the semiconductor industry, diphenylgermane is used as a precursor for creating germanium-based materials and thin films for transistors and solar cells. lookchem.com Its properties allow for the effective doping of silicon and germanium, which enhances their electrical characteristics. Recent research has also demonstrated the direct-write fabrication of carbon-free germanium nanostructures using diphenylgermane in a high-electric field, highlighting its utility in nanoscale device manufacturing. rsc.orgrsc.org

Table 2: Applications and Research Areas of Hydrido-diphenyl-germanium

| Application Area | Reaction Type / Process | Resulting Product / Significance |

|---|---|---|

| Polymer Chemistry | Hydrogermylation Polymerization | Germanene-divinyl polymers for materials science. gmchemic.com |

| Nanomaterials | Thermolysis / High-Field Reaction | Germanium nanowires and nanocrystals for electronics and batteries. nih.gov |

| Organometallic Synthesis | Oxidative Addition | Transition metal-germyl complexes for catalysis. acs.org |

| Semiconductors | Precursor for Thin Films | Germanium-based materials for transistors and solar cells. lookchem.com |

| Hydrogen Storage | Dehydrogenative Coupling | Reversible hydrogen production and storage system. researchgate.netrsc.org |

Evolution of Germanium-Hydrogen Bond Chemistry

The study of compounds containing germanium-hydrogen (Ge-H) bonds is a specialized area within the broader field of organometallic chemistry. While research into organogermanium compounds has been ongoing for over a century, the specific chemistry of the Ge-H bond has received focused attention more recently, especially in comparison to the well-studied silicon-hydrogen (Si-H) bond. vulcanchem.comacs.org

Detailed Research Findings:

Bond Characteristics and Reactivity: The Ge-H bond's reactivity is central to the utility of hydrido-germanes. Compared to the Si-H bond, the Ge-H bond is generally weaker and less polar. researchgate.nete-asct.org The electronegativity of germanium (2.01 on the Pauling scale) is very close to that of hydrogen (2.20), resulting in a bond with almost apolar character. researchgate.net This influences its chemical behavior, particularly in addition and reduction reactions. The activation of the Ge-H bond by transition metals has been a significant area of research, leading to the development of reactions like hydrogermylation and the synthesis of various organometallic complexes. acs.orgresearchgate.net

Synthetic Utility: Historically, the reduction of organogermanium halides with reducing agents like lithium aluminum hydride has been a primary method for preparing compounds with Ge-H bonds, including diphenylgermane. mcmaster.ca The evolution of synthetic methods has also included catalytic hydrogenation and redistribution reactions. The reactivity of the Ge-H bond allows for its insertion into unsaturated bonds, a key step in many polymerization and organic synthesis reactions. researchgate.net

Emerging Research: Contemporary research continues to uncover new facets of Ge-H bond chemistry. A notable recent development is the use of diphenylgermane as a reusable, liquid-phase hydrogen-storage material. researchgate.netrsc.org Mediated by an iron catalyst, it undergoes dehydrogenative coupling to produce hydrogen gas and a cyclopentagermane, a process that can be reversed under an atmosphere of hydrogen. researchgate.netrsc.org Studies using techniques like laser-induced photoacoustics have been employed to determine the bond dissociation energies of Ge-H bonds in various organogermanes, providing fundamental thermodynamic data for understanding their reactivity. acs.org

Table 3: Comparison of Synthetic Methods for this compound

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Alkylation & Reduction | GeCl₄, C₆H₅MgBr, LiAlH₄ | -10°C to Room Temp, Ether | 60–75 | High purity, scalable | Moisture-sensitive, multiple steps |

| Catalytic Hydrogenation | Ph₂GeCl₂, H₂ | 1–3 atm H₂, Pd/C, Ethanol | 80–85 | Mild conditions, minimal byproducts | Requires pressurized equipment |

| Redistribution | PhGeCl₃, GeH₄ | 120–150°C, Sealed Tube | 70–80 | Scalable, solvent-free | High-temperature hazards |

Data sourced from reference .

Structure

2D Structure

Properties

CAS No. |

13891-99-1 |

|---|---|

Molecular Formula |

C24H22Ge2 |

Molecular Weight |

455.7 g/mol |

InChI |

InChI=1S/2C12H11Ge/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10,13H |

InChI Key |

NMAYFOVLRUCDKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |

Synonyms |

hydrido-diphenyl-germanium |

Origin of Product |

United States |

Reactivity and Mechanistic Insights of Hydrido Diphenyl Germanium

Hydroelementation Reactions Involving Unsaturated Substrates

Hydrogermylation, the addition of a germanium-hydrogen bond across an unsaturated bond, represents a primary application of hydrido-diphenyl-germanium in forming organogermane compounds. These reactions provide a direct method for creating carbon-germanium bonds.

Catalytic Hydrogermylation of Carbon-Carbon Multiple Bonds

The addition of the Ge-H bond of this compound across carbon-carbon double and triple bonds is a powerful tool for synthesizing complex organogermanes. This transformation is typically facilitated by catalysts.

Research has demonstrated that sodium trialkylborohydrides, such as sodium tri(sec-butyl)borohydride (NaHB(sec-Bu)₃), can effectively initiate the hydrogermylation of aromatic alkenes like styrene (B11656) using diphenylgermane (B155566). researchgate.netchemrxiv.org In a typical reaction, diphenylgermane reacts with styrene in the presence of a catalytic amount (10 mol%) of NaHB(sec-Bu)₃ in toluene (B28343) at 100°C. researchgate.netrsc.org This process yields the β-germylated product, diphenyl(2-phenylethyl)germane, with high selectivity, a result that contrasts with the Markovnikov selectivity observed in analogous hydrosilylation reactions. researchgate.netchemrxiv.org

The scope of this catalytic system has been explored with various conjugated aromatic alkenes, consistently producing the anti-Markovnikov adduct. chemrxiv.org Beyond borohydride (B1222165) initiators, transition metal complexes featuring palladium, rhodium, and ruthenium are also commonly employed to activate the Ge-H bond for hydrogermylation. chemrxiv.org Furthermore, radical initiators such as azobisisobutyronitrile (AIBN) can mediate the hydrogermylation of olefins with diphenylgermane in a step-growth, radical-mediated process. researchgate.net

The table below summarizes the hydrogermylation of styrene with diphenylgermane.

| Substrate | Germane (B1219785) | Catalyst/Initiator | Product | Selectivity | Ref. |

| Styrene | This compound | NaHB(sec-Bu)₃ | Diphenyl(2-phenylethyl)germane | Anti-Markovnikov (β-adduct) | researchgate.net, chemrxiv.org |

Asymmetric Hydrogermylation Methodologies

Asymmetric hydrogermylation aims to create chiral organogermanium compounds by introducing stereocenters during the Ge-H bond addition. While the development of asymmetric hydrogermylation is an active area of research, specific methodologies employing this compound are not as extensively documented as for other germanes. The field often utilizes chiral ligands complexed with transition metals like rhodium or platinum to induce enantioselectivity. nih.gov These methods are crucial for synthesizing optically active molecules, such as precursors for pharmaceuticals, including amino acids and 2-arylpropanoic acids. nih.gov The principles established in asymmetric hydroformylation and hydrosilylation often guide the development of analogous hydrogermylation reactions, but achieving high enantiomeric excess remains a significant challenge. nih.govcapes.gov.br

Mechanistic Pathways in Hydrogermylation

The mechanism of hydrogermylation with this compound is highly dependent on the catalyst or initiator used. For the reaction initiated by sodium trialkylborohydrides, detailed mechanistic studies supported by Density Functional Theory (DFT) calculations have elucidated a "living" anionic mechanism. researchgate.net

The proposed pathway involves the following key steps:

Initiation : The trialkylborohydride deprotonates the diphenylgermane (Ph₂GeH₂) to form a nucleophilic diphenylgermanide anion (Ph₂GeH⁻). researchgate.net

Propagation : This germanide anion attacks the terminal carbon of the aromatic alkene (e.g., styrene), creating a resonance-stabilized secondary carbanion. This step dictates the anti-Markovnikov regioselectivity, as the germanium atom bonds to the less substituted carbon. researchgate.netchemrxiv.org

Chain Transfer : The resulting carbanion abstracts a proton from another molecule of diphenylgermane. This step regenerates the diphenylgermanide anion, which can then participate in the next catalytic cycle, and yields the final β-germylated product. researchgate.net

This process is described as a "living" anionic hydrogermylation because the germanide anion, the active species, is continuously regenerated without the need for further involvement of the borohydride initiator after the initial step. researchgate.netrsc.org In contrast, transition metal-catalyzed hydrogermylation typically proceeds via oxidative addition of the Ge-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and subsequent reductive elimination. chemrxiv.org Radical-mediated pathways involve the homolytic cleavage of the Ge-H bond to form a germyl (B1233479) radical, which then adds to the C-C multiple bond. researchgate.net

Small Molecule Activation by Germanium Hydrides

Germanium hydrides exhibit reactivity towards small, stable molecules, a field of chemistry with implications for catalysis and chemical fixation. While reactions involving this compound itself are not widely reported in this context, studies on other germanium hydrides provide crucial insights into the potential of the Ge-H bond for these transformations.

Carbon Dioxide Functionalization

The activation and functionalization of carbon dioxide (CO₂), a thermodynamically stable and kinetically inert molecule, is a significant challenge in chemistry. rsc.org Research has shown that certain germanium(II) hydrides can react directly with CO₂. For instance, the stable β-diketiminato germylene hydride, LGeH (where L is a bulky ligand), reacts with CO₂ at room temperature. wikipedia.orgacs.org This reaction involves the insertion of the CO₂ molecule into the Ge-H bond to quantitatively yield a germanium(II) ester of formic acid (LGe-O-C(O)H). wikipedia.orgacs.org This germyl formate (B1220265) can be further converted to lithium formate or, after an aqueous workup, to methanol, regenerating the initial germanium hydride. rsc.orgwikipedia.org These findings highlight the potential for germanium hydrides to act as catalysts or mediators in the reduction of CO₂ to valuable chemical feedstocks like formic acid and methanol. rsc.orgnumberanalytics.com

Elemental Sulfur Insertion Reactions

The activation of elemental sulfur (S₈) is another area of interest. Similar to its reactivity with CO₂, the germanium(II) hydride LGeH has been shown to react with elemental sulfur at room temperature. acs.org This reaction is notable because it involves both the insertion of a sulfur atom into the Ge-H bond and the oxidative addition of another sulfur atom to the germanium(II) center. acs.org The product is a germanium dithiocarboxylic acid analogue, LGe(S)SH, which represents a formal conversion of a Ge-H hydride into a S-H proton. acs.org This transformation demonstrates the ability of low-valent germanium hydrides to break the S-S bonds in elemental sulfur under mild conditions, a reaction that is relevant for the synthesis of sulfur-containing organic compounds. researchgate.netkit.edu

Oxidative Addition to Transition Metal Centers

The Ge-H bond in this compound readily undergoes oxidative addition across low-valent transition metal centers. This reaction involves the cleavage of the Ge-H bond and the formation of new metal-germanium (M-Ge) and metal-hydride (M-H) bonds, formally oxidizing the metal center by two units.

The steric and electronic properties of ancillary ligands on the transition metal center play a crucial role in directing the stereochemical outcome of the oxidative addition of this compound. Research on the photochemical reaction of this compound with ruthenium dihydride complexes, Ru(PP)₂H₂ (where PP is a bidentate phosphine (B1218219) ligand), demonstrates significant ligand influence. whiterose.ac.uk

For instance, when the phosphine ligands are dmpe (1,2-bis(dimethylphosphino)ethane) or depe (1,2-bis(diethylphosphino)ethane), the oxidative addition of diphenylgermane proceeds with high selectivity to yield exclusively the cis-isomers of the resulting germyl hydride complex, cis-[Ru(PP)₂(GePh₂H)H]. whiterose.ac.uk In contrast, when the bulkier dppe (1,2-bis(diphenylphosphino)ethane) ligand is used, the cis-isomer is still the dominant product, but the reaction is less selective. whiterose.ac.uk This highlights how the ligand framework around the metal can control the geometry of the final product. whiterose.ac.uk

Table 1: Ligand Influence on the Stereochemistry of Oxidative Addition to Ru(PP)₂H₂

| Phosphine Ligand (PP) | Product(s) | Selectivity |

| dmpe | cis-[Ru(dmpe)₂(GePh₂H)H] | Exclusive |

| depe | cis-[Ru(depe)₂(GePh₂H)H] | Exclusive |

| dppe | cis-[Ru(dppe)₂(GePh₂H)H] | Dominant |

This compound exhibits distinct reactivity in oxidative addition when compared to its silicon analogue, diphenylsilane (B1312307) (Ph₂SiH₂). The lower bond dissociation energy of the Ge-H bond in diphenylgermane (333 ± 3 kJ mol⁻¹) compared to the Si-H bond in diphenylsilane makes the germanium compound generally more reactive. whiterose.ac.uk

In direct competition experiments, the photochemical reaction of a ruthenium complex with an equimolar mixture of this compound and diphenylsilane shows a clear kinetic preference for the activation of the Ge-H bond. whiterose.ac.uk The reaction yields both the germyl hydride and silyl (B83357) hydride products, but the germyl product, [Ru(dppe)₂(GePh₂H)H], is formed preferentially. whiterose.ac.uk Furthermore, thermodynamic studies indicate that the oxidative addition is more favorable for germanium compounds by approximately 5 kcal mol⁻¹ compared to their silicon counterparts. whiterose.ac.uk This increased reactivity is also demonstrated by the observation that the silyl complex, Ru(dppe)₂(SiPh₂H)H, can be thermally converted to the more stable germyl complex, Ru(dppe)₂(GePh₂H)H, upon heating. whiterose.ac.uk

Table 2: Comparison of Reactivity: Diphenylgermane vs. Diphenylsilane

| Feature | This compound (Ph₂GeH₂) | Diphenylsilane (Ph₂SiH₂) |

| E-H Bond Dissociation Energy | ~333 kJ mol⁻¹ whiterose.ac.uk | Higher than Ph₂GeH₂ |

| Kinetic Preference in Competition | Favored (Ge:Si ratio > 5:1) whiterose.ac.uk | Disfavored whiterose.ac.uk |

| Thermodynamic Favorability | More favorable whiterose.ac.uk | Less favorable whiterose.ac.uk |

Dehydrogenative Coupling Processes

This compound can undergo dehydrogenative coupling, a process where two molecules of the germane react to form a Ge-Ge bond with the concomitant elimination of molecular hydrogen (H₂). This reaction is a key method for synthesizing catenated germanium compounds, such as oligogermanes and polygermanes. These reactions are typically catalyzed by transition metal complexes. For example, this compound is selectively dimerized in the presence of Pt(0)-phosphine complexes to yield 1,1,2,2-tetraphenyldigermane. researchgate.net

Generation and Reactivity of Germanium-Centered Radicals

The homolytic cleavage of the Ge-H bond in this compound can generate the diphenylgermyl radical (•GePh₂H). This radical species can participate in various transformations, although its reactivity is influenced by the phenyl substituents. Studies have shown that the aryl-substituted germyl radical can add to the aromatic ring of a precursor germane molecule. researchgate.net This suggests a pathway for oligomerization or side reactions. The delocalization of the radical onto the phenyl rings can render it too stable to efficiently propagate certain radical chain reactions, such as the hydrogermylation of alkenes, where it may act as a radical inhibitor instead. researchgate.net

Organogermanium Anion Chemistry

The Ge-H bond in this compound is sufficiently acidic to be deprotonated, leading to the formation of the corresponding organogermanium anion. The diphenylgermyl anion, [Ph₂GeH]⁻, has been successfully generated and accumulated via the electrochemical reduction of this compound at low temperatures (-50°C). researchgate.net Further reduction under similar conditions can lead to the formation of the diphenylgermyl dianion, [Ph₂Ge]²⁻. researchgate.net

The nucleophilic character of these anions has been confirmed through their reactions with haloalkanes. Both the monoanion and the dianion react with various haloalkanes to yield the corresponding alkylated and dialkylated germanium products, respectively, in moderate yields (20–30%). researchgate.net The stability of these anions is temperature-dependent; they are relatively stable at -40°C but decompose slowly at -20°C and rapidly at room temperature. researchgate.net

Coordination Chemistry of Hydrido Diphenyl Germanium and Germanium Ligand Interactions

Complexation with Transition Metal Catalysts

Hydrido-diphenyl-germanium engages in complexation with transition metal catalysts, primarily through the activation of its Ge-H bonds. This interaction is fundamental to various catalytic processes, including dehydrogenative coupling and oxidative addition reactions.

A notable example is the iron-catalyzed dehydrogenative coupling of diphenylgermane (B155566), which serves as a model for hydrogen storage systems. nih.gov In this process, diphenylgermane reacts with an iron catalyst to produce molecular hydrogen and a cyclopentagermane, (GePh₂)₅. Mechanistic studies have led to the isolation and characterization of several iron-germanium intermediates, providing insight into the catalyst's mode of action. The reaction is initiated by the generation of a mononuclear trans-dimesitylbis(N-heterocyclic carbene)iron(II) complex from a dimeric iron precursor. This complex then reacts with two equivalents of diphenylgermane, leading to the formation of a square-planar trans-bis(diphenylgermyl)bis(N-heterocyclic carbene)iron(II) complex. This species is a key catalytically active intermediate. Subsequent steps involve Ge-Ge bond formation on the iron center, leading to the formation of metallacyclooligogermane frameworks. nih.gov

The following table summarizes the key iron-germanium intermediates structurally characterized in the catalytic cycle:

| Complex | Formula | Coordination Geometry at Fe | Key Bond Lengths (Å) |

| Catalyst Precursor | trans-Fe(mesityl)₂(iPrIMMe)₂ | Square-planar | - |

| Active Species | trans-Fe(GePh₂H)₂(iPrIMMe)₂ | Square-planar | Fe-Ge: 2.4488(8) |

| Intermediate | Fe(iPrIMMe)₂(η²-HGePh₂GePh₂GePh₂H) | Distorted square-pyramidal | - |

| Intermediate | Fe(iPrIMMe)₂(η²-GePh₂GePh₂GePh₂GePh₂) | Distorted square-pyramidal | - |

Data sourced from structural analysis of iron-germanium intermediates. nih.gov

Another important reaction is the photochemical oxidative addition of diphenylgermane to ruthenium dihydride complexes. whiterose.ac.uk The reaction of Ru(dppe)₂H₂ (where dppe is 1,2-bis(diphenylphosphino)ethane) with diphenylgermane under photochemical conditions yields predominantly the cis-hydrido(diphenylgermyl)ruthenium(II) complex, cis-[Ru(dppe)₂(GePh₂H)H]. This reaction demonstrates the propensity of the Ge-H bond to undergo oxidative addition to a transition metal center, a fundamental step in many catalytic cycles. A kinetic preference for the activation of the Ge-H bond over the Si-H bond was observed in competition experiments with diphenylsilane (B1312307). whiterose.ac.uk

Germanium as a Ligand in Coordination Complexes

In coordination complexes, germanium-containing moieties, including those derived from this compound, can function as ligands. The electronic and steric properties of these ligands influence the structure and reactivity of the resulting metal complexes.

The electronic properties of ligands derived from this compound are influenced by the substituents on the germanium atom. The presence of both phenyl and hydride or other functional groups on the germanium center in its derivatives contributes to a unique electronic character that affects its coordination behavior. cymitquimica.com The phenyl groups are generally electron-withdrawing, while the hydride is considered hydridic in nature. This combination of substituents can modulate the electron density at the germanium center and, consequently, its donor-acceptor properties as a ligand.

In the context of σ-bond electron delocalization, a phenomenon well-studied in oligosilanes, oligogermanes also exhibit interesting electronic properties. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in digermanes, for instance, are dependent on the electron-donating ability of the organic substituents. researchgate.net By extension, the electronic profile of a this compound ligand can be tuned by modifying its substituents, which in turn affects the stability and reactivity of its transition metal complexes.

In the case of the photochemical oxidative addition of diphenylgermane to a ruthenium dihydride complex, the resulting product, cis-[Ru(dppe)₂(GePh₂H)H], has been structurally characterized. The key structural parameters are presented in the table below.

| Complex | Key Bond Lengths (Å) | Key Bond Angles (º) |

| cis-[Ru(dppe)₂(GePh₂H)H] | Ru-Ge: 2.5039(4) | P-Ru-Ge: 85.17(2) - 100.20(2) |

| Ru-P: 2.3156(9) - 2.3765(18) | ||

| Ru-H: 1.69(3) |

Data from X-ray crystallographic analysis. whiterose.ac.uk

The Ru-Ge bond length of 2.5039(4) Å is indicative of a single bond between the ruthenium and germanium atoms. The geometry around the ruthenium center is a distorted octahedron, which is typical for such complexes.

Low-Valent Germanium Ligand Systems

Low-valent germanium(II) hydrides, also known as germylene hydrides, represent a distinct class of germanium ligand systems. wikipedia.org These compounds feature a germanium atom in the +2 oxidation state with a terminal hydride ligand. They are typically stabilized by bulky ligands to prevent oligomerization. While the parent this compound is a Ge(IV) species, the principles of low-valent germanium chemistry are relevant to understanding the broader context of germanium-ligand interactions.

Germylene hydrides are reactive species that can undergo a variety of transformations, including insertion reactions and oxidative additions. wikipedia.org For instance, stable germanium(II) hydrides have been shown to react with carbon dioxide and alkynes via insertion into the Ge-H bond. acs.org They can also react with elemental sulfur through both insertion and oxidative addition. wikipedia.orgacs.org

The electronic structure of germylene hydrides often exhibits a Ge⁺H⁻ polarization, indicating a significant transfer of charge to the hydrogen atom. wikipedia.org This hydridic nature of the hydrogen atom is a key factor in their reactivity. The germanium atom in these low-valent compounds possesses a lone pair of electrons, which allows it to function as a donor ligand in coordination complexes.

Hydrogen Bonding and Non-Covalent Interactions with Germanium Hydrides

The Ge-H bond in germanium hydrides, including this compound, can participate in non-covalent interactions, most notably dihydrogen bonding. A dihydrogen bond is an attractive interaction between a protonic hydrogen atom (Hδ⁺) and a hydridic hydrogen atom (Hδ⁻). smu.edu In this context, the hydridic hydrogen of the Ge-H bond can act as a proton acceptor. researchgate.net

Dihydrogen bonding is a type of hydrogen bond that has been shown to play a role in the mechanisms of various chemical reactions, including hydrogen exchange and catalytic processes. researchgate.net The formation of a dihydrogen bond can lead to the activation of both the M-H (in this case, Ge-H) and X-H bonds, facilitating proton transfer. researchgate.net

While direct experimental evidence for dihydrogen bonding in complexes of this compound is not extensively documented, the principles derived from studies of other main-group and transition metal hydrides are applicable. The strength of these interactions is influenced by the electronic properties of the groups attached to the germanium and the acidity of the proton donor.

Beyond dihydrogen bonding, other non-covalent interactions, such as van der Waals forces and π-stacking (involving the phenyl rings of this compound), can also influence the structure and properties of its molecular complexes and solid-state arrangements. nih.govpurdue.edu These weaker interactions are crucial in understanding the supramolecular chemistry of organogermanium compounds.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of germanium compounds, including hydrido-diphenyl-germanium, are significantly elucidated through computational methods. These theoretical approaches provide insights into the molecular orbitals and various quantum chemical parameters that govern the reactivity and stability of these molecules.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and pathway of a chemical reaction. wikipedia.orglibretexts.org

In the context of germanium hydrides, FMO theory helps to rationalize their reactivity. For instance, the interaction between the HOMO of a germanium hydride and the LUMO of a reaction partner, such as a ketone, can lead to a charge transfer that facilitates the reaction. nih.gov The energy gap between the HOMO and LUMO (EH-L) is a key parameter; a smaller gap generally indicates higher reactivity. researchgate.net For example, theoretical calculations on related germanium systems have shown that the HOMO and LUMO densities are often delocalized over the atoms of the molecule, influencing its reactive sites. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.27 |

| LUMO | -5.94 |

| EH-L Gap | 2.32 |

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors provide quantitative insights into various chemical properties and are instrumental in developing Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) models. imist.ma Key descriptors include the energies of the HOMO and LUMO, the energy gap (ΔE), dipole moment (µ), and total energy (ET). imist.ma

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. |

| Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | µ | Measures the polarity of a molecule. |

| Total Energy | ET | Represents the total electronic energy of the molecule. |

Mechanistic Probing via Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for studying reaction mechanisms in chemistry. nd.edu It allows for the detailed analysis of transition states and reaction energetics, providing a deeper understanding of chemical transformations.

Transition State Analysis and Reaction Energetics

DFT calculations are frequently employed to map out the potential energy surface of a reaction, identifying key intermediates and transition states. acs.org The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate. acs.org

| Reaction Step | Species | Calculated Barrier (kcal/mol) |

|---|---|---|

| Initial Ge-N bond formation | TS-1_2 | 11.0 |

| N2 elimination | TS-2_2 | 22.3 |

| Silyl (B83357) migration | TS-3_2 | 17.5 |

Ligand Effects on Reaction Pathways

The ligands attached to the central germanium atom can significantly influence the reactivity and the preferred reaction pathway. DFT calculations are instrumental in understanding these ligand effects. By systematically modifying the ligands in the computational model, researchers can probe how electronic and steric factors alter the energetics of the reaction.

For instance, in the context of dihydrogen activation by Ge(II)-Ni(0) complexes, DFT studies have shown that electronic modulation of the germylene ligands can fine-tune the thermodynamics of H2 activation. acs.org This modulation correlates with experimental data and computationally derived parameters like the Ge-Ni bond order and Natural Population Analysis (NPA) charges. acs.org Similarly, in the reactions of ruthenium dihydride complexes with diphenylgermane (B155566), the nature of the phosphine (B1218219) ligand (e.g., dmpe, depe, dppe) determines the isomeric outcome of the oxidative addition product. whiterose.ac.uk The steric bulk of ligands can also play a crucial role, as seen in the reactions of a hypersilyl germylene where the bulky ligands direct the reactivity. acs.org

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are also highly effective in predicting and interpreting spectroscopic data, such as NMR and IR spectra. This allows for a direct comparison between theoretical models and experimental observations, aiding in the characterization of new compounds.

DFT calculations can predict NMR chemical shifts and coupling constants. For example, in the study of ruthenium germyl (B1233479) hydride complexes, DFT-optimized structures were used to predict the chemical shifts of the hydride ligands, which were then compared to experimental NMR data. whiterose.ac.uk Similarly, for acylgermanes, the calculated 13C chemical shifts for the carbonyl carbon are characteristic and consistent with experimental values. acs.org

Vibrational frequencies from IR and Raman spectroscopy can also be calculated. The Ge-H stretching frequency, for instance, is a key diagnostic tool. Theoretical calculations can predict this frequency, and its shift upon complexation or reaction can provide insights into bonding changes. mcmaster.caresearchgate.net For example, a lower Ge-H bond dissociation energy for Ph2GeH2 compared to GeH4 is consistent with spectroscopic observations. whiterose.ac.uk These computational predictions are crucial for assigning experimental spectra and understanding the underlying molecular structure and bonding. mcmaster.ca

Radical and Anionic Species Characterization

Computational and theoretical chemistry provide powerful tools to investigate transient and highly reactive species such as radicals and anions, which are often challenging to study experimentally. For this compound (diphenylgermane), theoretical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the structure, stability, and reactivity of its corresponding radical and anionic derivatives.

Anionic Species: The Diphenylgermanide Anion

The formation of an anionic species, specifically the diphenylgermanide anion (Ph₂GeH⁻), has been proposed as a key intermediate in certain reactions. rsc.orgchemrxiv.org DFT calculations have been employed to understand the mechanism of hydrogermylation reactions involving diphenylgermane. rsc.org These studies suggest that the reaction can proceed through a 'living' anionic mechanism initiated by a borohydride (B1222165). rsc.orgchemrxiv.org

The proposed mechanism involves the deprotonation of diphenylgermane to form a trisubstituted germanide anion. rsc.org This anionic species then acts as the active nucleophile, attacking a substrate like an alkene. rsc.orgchemrxiv.org The selectivity of the reaction is attributed to the nature of this germanide anion's attack. rsc.org Theoretical simulations of the reaction pathway have provided detailed energy profiles, helping to explain the observed anti-Markovnikov selectivity. chemrxiv.org The calculations show that the formation of the germanide anion is a crucial and essentially irreversible step in the catalytic cycle. chemrxiv.org

Research Findings on Anionic Hydrogermylation Pathway

DFT calculations have provided quantitative insights into the energetics of the hydrogermylation reaction of styrene (B11656) initiated by sodium tri(sec-butyl)borohydride, proceeding through a diphenylgermanide intermediate. The energy profile reveals the key transition states and intermediates that govern the reaction's progress and selectivity.

| Reaction Step | Description | Relative Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Germanide Formation | Activation barrier to form the sodium diphenylgermanide intermediate from the initial complex. | ~11.5 | chemrxiv.org |

| Styrene Activation | Transition state for the nucleophilic attack of the germanide anion on the styrene molecule. | ~16.5 | chemrxiv.org |

| Anion Regeneration | Transition state for the proton transfer from a diphenylgermane molecule to the carbanion intermediate, regenerating the germanide anion. | ~13.0 | chemrxiv.org |

Radical Species: The Diphenylgermyl Radical

The diphenylgermyl radical (Ph₂GeH•) is another critical, reactive intermediate. Its formation typically involves the homolytic cleavage of the Germanium-Hydrogen (Ge-H) bond. The energy required for this process, known as the bond dissociation energy (BDE), is a key parameter in understanding the radical's formation. The Ge-H BDE for diphenylgermane has been reported to be approximately 333 ± 3 kJ mol⁻¹, which is slightly lower than that of the parent germane (B1219785) (GeH₄). whiterose.ac.uk This suggests that the phenyl substituents help to stabilize the resulting radical.

Germyl radicals are known to be important intermediates in various synthetic transformations. nih.gov Computational studies are vital for predicting their structure, spin density distribution, and reactivity. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is the primary experimental technique for the direct detection and characterization of radical species, as it specifically interacts with unpaired electrons. bruker.comunibo.itnih.gov Theoretical calculations of EPR parameters, such as hyperfine coupling constants, are essential for interpreting experimental spectra and confirming the identity and structure of the observed radical. unibo.it While some research has noted the observation of radical anions in related systems, detailed computational studies on the isolated diphenylgermyl radical focus on its thermochemistry and potential reaction pathways. nih.govlookchem.com

Thermochemical Data for Radical Formation

The bond dissociation energy is a fundamental thermochemical value that quantifies the energy required to form a radical species through the breaking of a specific bond.

| Compound | Bond | Bond Dissociation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Diphenylgermane | Ge-H | 333 ± 3 | whiterose.ac.uk |

| Germane | Ge-H | 348.9 ± 8.4 | whiterose.ac.uk |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diphenylgermane (B155566) in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ⁷³Ge NMR spectra, a detailed picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the presence of the germanium-hydride (Ge-H) bonds. The hydride protons on the germanium atom typically appear as a singlet in the range of δ 5.01–5.19 ppm. rsc.org The phenyl protons attached to the germanium atom produce complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the phenyl carbons of diphenylgermane exhibit signals in the characteristic aromatic region (approximately δ 125–170 ppm). libretexts.org The chemical shifts of the ipso, ortho, meta, and para carbons can be distinguished, providing information about the electronic influence of the germyl (B1233479) group on the phenyl rings. Quaternary carbons, such as the ipso-carbon directly bonded to germanium, are often weaker in intensity. libretexts.org

⁷³Ge NMR Spectroscopy: Although less common due to the low natural abundance (7.73%) and quadrupolar nature (spin I = 9/2) of the ⁷³Ge isotope, ⁷³Ge NMR spectroscopy offers direct insight into the germanium center. sciencepublishinggroup.com For arylgermanes of the type ArₓGeH₄₋ₓ, the chemical shifts move progressively upfield as hydrogen atoms are replaced by aryl groups. wiley-vch.de While specific data for diphenylgermane is part of a broader trend, related phenylgermanes show well-resolved multiplets with ¹J(Ge,H) coupling constants. For diphenylgermane, the ¹J(Ge,H) coupling constant has been reported to be 94 Hz. researchgate.net The linewidths in ⁷³Ge NMR can also provide information about the coordination environment of the germanium atom. nih.gov

Table 1: Representative NMR Data for Diphenylgermane and Related Compounds This table is interactive. Click on the headers to sort.

| Nucleus | Compound Moiety | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| ¹H | Ph₂H ₂Ge | ~5.1 | - | Chemical shift for the hydride protons. |

| ¹H | Ph ₂H₂Ge | ~7.0 - 7.5 | - | Multiplets for phenyl protons. |

| ¹³C | C -Ge (ipso) | ~135 | - | Approximate shift, can vary. |

| ¹³C | Aromatic C-H | ~128 - 134 | - | Range for ortho, meta, para carbons. |

| ⁷³Ge | Ph₂GeH₂ | ~ -60 to -70 | ¹J(Ge,H) = 94 | Estimated from trends in arylgermanes. wiley-vch.deresearchgate.net |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the characteristic vibrational modes of the diphenylgermane molecule. These methods are particularly sensitive to the Ge-H bond.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of diphenylgermane is the Ge-H stretching vibration (νGe-H). This absorption is typically observed in the region of 2000–2100 cm⁻¹. For diphenylgermane specifically, the Ge-H stretching frequency is found at approximately 2070 cm⁻¹. nih.gov This is slightly lower than the corresponding Si-H stretch (~2150 cm⁻¹), reflecting the heavier mass of germanium compared to silicon. nih.gov Other bands in the spectrum correspond to the vibrations of the phenyl groups, including C-H stretching, C=C ring stretching, and various bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Ge-H stretch is also Raman active. A key vibration that is often more prominent in Raman spectra of organogermanium compounds is the Ge-C (phenyl) stretching mode. For germanium-containing materials, the Ge-Ge stretch in bulk crystalline germanium is observed around 302 cm⁻¹, providing a reference point for studies on polygermanes that can be formed from diphenylgermane. ijfmr.com

Table 2: Key Vibrational Frequencies for Diphenylgermane This table is interactive. Click on the headers to sort.

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| Ge-H Stretch | IR, Raman | ~2070 | Diagnostic for the germanium-hydride bond. nih.gov |

| C-H Stretch (Aromatic) | IR, Raman | ~3000 - 3100 | Confirms presence of phenyl rings. |

| C=C Stretch (Aromatic) | IR, Raman | ~1400 - 1600 | Characteristic of the phenyl ring skeleton. |

| Ge-C Stretch | Raman | ~450 - 600 | Probes the bond between germanium and the phenyl ring. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. researchgate.net However, diphenylgermane is a liquid at room temperature, which precludes analysis by single-crystal XRD under standard conditions. nih.gov No crystal structure of the parent compound, hydrido-diphenyl-germanium, has been reported in crystallographic databases.

Despite this, valuable structural information about the diphenylgermyl [GePh₂] moiety can be obtained from the X-ray crystal structures of its numerous derivatives and coordination complexes. mcmaster.cawikipedia.org For instance, in the dinuclear platinum complex [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂, the diphenylgermyl group acts as a bridging ligand. mcmaster.ca Analysis of such structures reveals typical Ge-C bond lengths and C-Ge-C bond angles for the diphenylgermyl fragment. In these derivatives, the geometry around the germanium atom is generally a distorted tetrahedron. wikipedia.org This information serves as a crucial benchmark for theoretical calculations and for understanding the steric and electronic profile of the diphenylgermyl group in chemical reactions.

Table 3: Representative Structural Parameters of the Diphenylgermyl Moiety from a Derivative This table is interactive. Click on the headers to sort.

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| Ge-Pt Bond Length | [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂ | 2.38 - 2.47 Å | mcmaster.ca |

| Ge-C Bond Length | Ph₂Ge[S₂POCH₂CMe₂CH₂O] | ~1.95 Å (avg.) | wikipedia.org |

| C-Ge-C Bond Angle | Ph₂Ge[S₂POCH₂CMe₂CH₂O] | ~115° | wikipedia.org |

Electrochemical Analysis Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of organogermanium compounds, including their oxidation and reduction potentials. fu-berlin.deresearchgate.net These techniques provide insight into the stability of radical ions and the electronic effects of substituents on the germanium center.

In a typical CV experiment, the potential applied to a working electrode is swept linearly in a solution containing the analyte, and the resulting current is measured. fu-berlin.de For an organogermanium hydride like diphenylgermane, an anodic (oxidation) wave could correspond to the removal of an electron, potentially leading to the formation of a radical cation. The potential at which this occurs is a measure of the ease of oxidation.

While specific studies detailing the cyclic voltammogram of diphenylgermane are not prevalent, research on related organogermanium compounds demonstrates their electrochemical activity. For example, organogermanium(IV) catecholate complexes undergo oxidation in successive stages, and the stability of the resulting radical species can be assessed by the reversibility of the redox waves. Such analyses are crucial for applications where electron transfer processes are important, such as in the design of molecular materials for electronics.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals. researchgate.net In the context of diphenylgermane, EPR spectroscopy is the primary tool for studying the diphenylgermyl radical (•GeHPh₂), which can be generated through hydrogen abstraction from the parent molecule.

The EPR spectrum provides key parameters for identifying a radical:

g-factor: This value is characteristic of the electronic environment of the unpaired electron. For many organic and main-group radicals, the g-factor is close to that of a free electron (g ≈ 2.0023).

Hyperfine Coupling Constant (a): This parameter arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, or the magnetic ⁷³Ge isotope). sciencepublishinggroup.com The resulting splitting pattern and the magnitude of the coupling constants provide direct information about the identity and number of interacting nuclei, revealing the radical's structure.

Advanced Trace Germanium Detection Methods in Research Contexts

In many research fields, from materials science to environmental analysis, the ability to detect minute quantities of germanium is essential. Organogermanium compounds like diphenylgermane can serve as precursors or be present in sample matrices where trace-level detection is required.

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive and selective technique for the determination of trace amounts of elements that can form volatile hydrides, such as germanium. The method involves two key steps:

Hydride Generation: The sample containing the germanium species (e.g., from a matrix where diphenylgermane was used) is chemically treated, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an acidic medium. This process converts the germanium into its volatile hydride, germane (B1219785) (GeH₄).

Atomization and Detection: The gaseous GeH₄ is then swept by an inert carrier gas into an atomizer, which is commonly a heated quartz tube or a flame. The high temperature in the atomizer decomposes the GeH₄ into free germanium atoms. These ground-state atoms then absorb light from a germanium-specific hollow cathode lamp, and the amount of light absorbed is proportional to the concentration of germanium in the original sample.

This technique effectively separates the analyte (germanium) from the sample matrix, significantly reducing interferences and allowing for very low detection limits, often in the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. HG-AAS is therefore a powerful tool in research contexts requiring the precise quantification of trace germanium originating from precursors like diphenylgermane. rsc.org

Inductively Coupled Plasma Techniques (ICP-AES, ICP-MS)

Inductively coupled plasma (ICP) techniques, including Atomic Emission Spectrometry (AES) and Mass Spectrometry (MS), are powerful analytical methods for elemental analysis. While specific research detailing the ICP analysis of this compound is limited, the principles and findings from the analysis of other organogermanium compounds provide a clear framework for its characterization. These techniques are primarily used to determine the total germanium content and to quantify trace elemental impurities within a sample.

ICP-MS is often the preferred technique for analyzing organo-germanium compounds due to its high sensitivity and ability to perform multi-element screening. nih.gov For instance, high-resolution ICP-MS (HR-ICP-MS) can be employed for the precise determination of the total germanium concentration in a diluted sample. nih.govresearchgate.net

A significant challenge in the ICP-MS analysis of germanium compounds is the potential for matrix-based and isobaric interferences. nih.govnih.gov Different germanium-based molecules can interfere with the mass-to-charge ratios of other isotopes, necessitating the use of high-resolution analysis modes or pre-separation techniques. nih.govresearchgate.net Common isobaric interferences include zinc (⁷⁰Zn⁺) on the germanium isotope ⁷⁰Ge⁺. nih.gov

To mitigate these interferences and enhance sensitivity, ICP methods are frequently coupled with other techniques, such as High-Performance Liquid Chromatography (HPLC) for speciation analysis or Gas Chromatography (GC) for the separation of volatile organometallic compounds. nih.govthermofisher.com A particularly effective method for germanium analysis is hydride generation (HG), where the sample is reacted with a reducing agent to form volatile germanium hydride (germane, GeH₄). nih.govresearchgate.net This process separates germanium from the sample matrix, significantly reducing interferences and improving detection limits by several orders of magnitude compared to direct sample introduction. researchgate.net

Research Findings and Performance Data

Studies on various organogermanium compounds demonstrate the capabilities of ICP techniques. For example, coupling chloride generation with ICP-AES for the determination of germanium has yielded detection limits of 0.25 ng/mL. researchgate.net The precision for this method, expressed as relative standard deviation (RSD), was found to be 2.7% at a concentration of 100 ng/mL and 4.6% at 10 ng/mL. researchgate.net

Advanced methods combining hydride generation and cryotrapping with tandem mass spectrometry (ICP-MS/MS) have achieved even lower detection limits for germanium species, in the range of 0.003 to 0.015 ng/L, showcasing the extreme sensitivity possible for trace germanium analysis. speciation.net

The following tables summarize typical performance data and parameters relevant to the analysis of germanium compounds using ICP techniques.

Table 1: Performance of Hydride Generation ICP-AES for Germanium Determination This table is based on data from the analysis of germanium using a chloride generation system coupled to ICP-AES. researchgate.net

| Parameter | Value |

| Detection Limit (3σ) | 0.25 ng/mL |

| Precision (RSD) at 100 ng/mL | 2.7% |

| Precision (RSD) at 10 ng/mL | 4.6% |

Table 2: Comparison of ICP-AES and ICP-MS for Elemental Analysis This table presents a general comparison of the two techniques. nih.gov

| Feature | ICP-AES (ICP-OES) | ICP-MS |

| Primary Advantage | Robust, tolerant of complex matrices, lower cost | Very low detection limits, isotopic analysis capability |

| Detection Limits | Good (ppb range) | Excellent (ppt range or lower) |

| Interferences | Primarily spectral (line overlap) | Primarily isobaric and polyatomic |

| Throughput | High | High |

| Cost | Lower equipment and operating cost | Higher equipment and operating cost |

Table 3: Common Germanium Isotopes and Potential ICP-MS Interferences This table highlights potential isobaric interferences that can affect germanium isotope measurements in ICP-MS. nih.gov

| Germanium Isotope | Natural Abundance (%) | Potential Isobaric/Polyatomic Interferences |

| ⁷⁰Ge | 20.57 | ⁷⁰Zn, ³⁵Cl³⁵Cl |

| ⁷²Ge | 27.45 | ³⁶Ar³⁶Ar, ⁴⁰Ar¹⁶O₂ |

| ⁷³Ge | 7.75 | - |

| ⁷⁴Ge | 36.50 | ⁵⁸Ni¹⁶O, ⁷⁴Se |

| ⁷⁶Ge | 7.73 | ⁷⁶Se, ³⁸Ar³⁸Ar, ³⁶Ar⁴⁰Ar |

Q & A

Q. What are the established synthetic routes for Hydrido-diphenyl-germanium, and how can researchers optimize yield and purity?

this compound is typically synthesized via transmetallation reactions between diphenylgermanium halides and hydride donors (e.g., LiAlH₄). Optimization involves adjusting reaction parameters such as temperature (−78°C to room temperature), solvent polarity (THF vs. toluene), and stoichiometric ratios of reagents. Purity can be enhanced through recrystallization in non-polar solvents or sublimation under reduced pressure. Cross-validation using NMR (¹H, ¹³C) and X-ray crystallography is critical to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR for hydride proton detection (δ ~3–5 ppm, split due to coupling with germanium) and ¹³C NMR for phenyl group analysis.

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) to confirm molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve Ge–H bond lengths and angles.

- Infrared (IR) Spectroscopy : Ge–H stretching vibrations (~1900–2100 cm⁻¹). Triangulating data from these methods minimizes misinterpretation .

Q. How does this compound’s stability vary under different environmental conditions?

Stability studies should assess thermal decomposition (TGA/DSC), moisture sensitivity (via controlled humidity chambers), and photolytic degradation (UV-Vis exposure). For example, Ge–H bonds are prone to hydrolysis, necessitating inert-atmosphere handling (glovebox/Schlenk techniques). Kinetic studies under varying pH and temperature can quantify degradation rates .

Advanced Research Questions

Q. What computational methods are effective for modeling this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) can predict bond dissociation energies, frontier molecular orbitals, and reaction pathways. Comparing computational results with experimental data (e.g., NMR chemical shifts, reaction kinetics) validates model accuracy. Software like Gaussian or ORCA is commonly used, with solvent effects modeled via PCM or COSMO .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from dynamic processes (e.g., fluxionality) or impurities. Strategies include:

Q. What mechanistic insights exist for this compound’s role in catalytic cycles (e.g., hydrogenation or C–Ge bond activation)?

Mechanistic studies require a combination of kinetic profiling (e.g., stopped-flow spectroscopy), isotopic labeling (D/H exchange), and trapping intermediates (e.g., using low temperatures or stabilizing ligands). For example, in hydrogenation, monitoring Ge–H bond cleavage via in-situ IR or Raman spectroscopy can reveal rate-determining steps .

Q. How can this compound’s reactivity be tuned for applications in green chemistry (e.g., CO₂ reduction or H₂ storage)?

Modifying the ligand environment (e.g., substituting phenyl groups with electron-withdrawing substituents) alters Ge–H bond strength and redox potentials. Electrochemical studies (cyclic voltammetry, bulk electrolysis) paired with DFT can identify optimal conditions for catalytic activity. Recent funding initiatives emphasize such applications in sustainable energy .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example:

Q. How should researchers design experiments to address reproducibility challenges in organogermanium chemistry?

Document all synthetic steps, purification methods, and characterization data in detail (e.g., via electronic lab notebooks). Use standardized protocols for moisture-sensitive reactions and validate results across multiple batches. Collaborative inter-laboratory studies can identify systemic errors .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., materials science or bioinorganic chemistry)?

Collaborate with specialists in surface science (e.g., SEM/TEM for nanoparticle composites) or biochemistry (e.g., toxicity assays). Funding proposals should emphasize SMART objectives (Specific, Measurable, Achievable, Realistic, Time-bound), aligning with calls for green chemistry or energy storage .

Data Analysis and Reporting

Q. How should conflicting data on Ge–H bond lengths in crystallographic studies be interpreted?

Variations may arise from crystal packing effects or measurement techniques. Compare data across multiple structures (CSD/CCDC databases) and perform Hirshfeld surface analysis to quantify intermolecular interactions. Theoretical bond lengths from DFT can contextualize experimental outliers .

Q. What statistical approaches are appropriate for analyzing kinetic data in this compound reactions?

Use non-linear regression (e.g., MATLAB or OriginLab) to fit rate laws (e.g., pseudo-first-order). Report confidence intervals and uncertainty margins. For complex mechanisms, employ multivariate analysis or machine learning (e.g., PCA) to deconvolute contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.